molecular formula C15H21NO2 B13194987 N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide

N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide

Cat. No.: B13194987
M. Wt: 247.33 g/mol
InChI Key: FGZQKYFNPCRWIS-UHFFFAOYSA-N
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Description

N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide is a cyclobutanecarboxamide derivative characterized by a 3-methyl-5-isopropoxyphenyl substituent. The cyclobutane ring introduces steric constraints and unique conformational properties, while the aryl group’s methyl and isopropoxy substituents modulate lipophilicity and electronic effects.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

N-(3-methyl-5-propan-2-yloxyphenyl)cyclobutanecarboxamide

InChI

InChI=1S/C15H21NO2/c1-10(2)18-14-8-11(3)7-13(9-14)16-15(17)12-5-4-6-12/h7-10,12H,4-6H2,1-3H3,(H,16,17)

InChI Key

FGZQKYFNPCRWIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C)NC(=O)C2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides (e.g., NaCl), thiols (e.g., RSH)

Major Products Formed

Scientific Research Applications

N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Medicinal Chemistry Analogs

PF-03654746 and PF-03654764

These fluoro-substituted cyclobutanecarboxamides (e.g., PF-03654746: 3-fluoro-4-(pyrrolidinylmethyl)phenyl; PF-03654764: N-(2-methylpropyl) variant) were developed as histamine H3 receptor antagonists . Key differences from the target compound include:

  • Electron-withdrawing fluorine atoms : Enhance binding affinity to CNS targets by increasing electronegativity.
  • Pyrrolidinylmethyl groups : Improve solubility and blood-brain barrier penetration, critical for neurological applications.
  • Applications : PF compounds target H3 receptors for cognitive disorders, whereas the target compound’s isopropoxy group may favor peripheral activity due to higher lipophilicity.
SAR110894

A potent histamine H3 antagonist with demonstrated disease-modifying effects in Alzheimer’s models . Unlike the target compound, SAR110894’s structure includes a bicyclic amine system, highlighting how divergent substitution patterns can redirect therapeutic utility.

Agrochemical Carboxamides

Propanil (N-(3,4-dichlorophenyl) propanamide)

A herbicide with a simpler propanamide backbone and dichlorophenyl group . Comparisons reveal:

  • Chlorine substituents : Increase environmental persistence and membrane permeability vs. the target’s methyl/isopropoxy groups.
  • Core structure : Propanil’s amide linkage lacks the cyclobutane ring, reducing steric hindrance and metabolic stability.
Iprodione Metabolite Isomer (N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide)

Features an imidazolidine-dione ring, enhancing fungicidal activity . The target compound’s cyclobutane may offer similar rigidity but with distinct reactivity.

Heteroaromatic Cyclobutanecarboxamides

N-[(3-Chloropyrazin-2-yl)methyl]-3-methylenecyclobutanecarboxamide

This analog incorporates a chloropyrazinylmethyl group and a 3-methylenecyclobutane ring . Key contrasts:

  • Heteroaromatic pyrazine : Facilitates hydrogen bonding and π-stacking interactions, absent in the target’s phenyl group.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Features Potential Applications
Target Compound Cyclobutanecarboxamide 3-Methyl-5-isopropoxyphenyl High lipophilicity, steric bulk Undocumented (inferred: CNS/peripheral targets)
PF-03654746 Cyclobutanecarboxamide 3-Fluoro-4-(pyrrolidinylmethyl)phenyl Electronegative, BBB permeable H3 antagonist (cognitive disorders)
Propanil Propanamide 3,4-Dichlorophenyl Chlorinated, hydrophilic Herbicide
N-[(3-Chloropyrazin-2-yl)methyl]-3-methylenecyclobutanecarboxamide Cyclobutanecarboxamide Chloropyrazinylmethyl, 3-methylene Heteroaromatic, strained ring Research chemical (binding studies)

Critical Analysis of Substituent Effects

  • Electron-Donating vs. Fluorine or chlorine atoms (in PF compounds or propanil) enhance polarity and binding precision.
  • Ring Systems : Cyclobutane’s rigidity may improve metabolic stability over flexible chains (e.g., propanil) or strained systems (e.g., 3-methylenecyclobutane).
  • Application-Driven Design : Medicinal analogs prioritize CNS penetration (e.g., pyrrolidinyl groups), while agrochemicals favor environmental stability (e.g., chlorinated aryl groups).

Biological Activity

N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H21NO2
  • CAS Number : 125451928

The compound features a cyclobutane ring linked to a carboxamide group and a phenyl substituent with a propan-2-yloxy group, which contributes to its unique biological properties.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It can bind to various receptors, influencing signaling pathways that regulate cellular functions.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which warrant further investigation.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)10.0Apoptosis and necrosis

Antimicrobial Properties

In addition to anticancer effects, the compound has shown promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effective antimicrobial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study on Anticancer Effects

A case study published in eBioMedicine examined the effects of this compound on tumor xenografts in mice. The study found that treatment with the compound significantly reduced tumor size compared to controls, suggesting its potential as a therapeutic agent in oncology.

Clinical Implications

Another study focused on the compound's pharmacokinetics and safety profile in animal models. Results indicated acceptable toxicity levels and favorable absorption characteristics, supporting further development for clinical applications.

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